N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with chloro and methyl groups, linked to a thiophene carboxamide moiety and an imidazole-containing propyl chain. High-resolution mass spectrometry (HRMS) data (e.g., [M+H]+ calculated for related compounds: 243.0695, observed: 243.0670) confirm precise molecular composition and stability under synthesis conditions . The compound’s synthesis typically involves multi-step reactions, including amidine intermediates and potassium tert-butoxide (KOtBu)-mediated cyclization under inert atmospheres .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-13-10-14(20)11-16-17(13)22-19(27-16)24(18(25)15-4-2-9-26-15)7-3-6-23-8-5-21-12-23;/h2,4-5,8-12H,3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODILPWLEIGLTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H20ClN4OS2
- Molecular Weight : 479.44 g/mol
- CAS Number : 1007042-68-3
The structure includes an imidazole moiety, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole group can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the chloro and methyl substituents on the benzothiazole ring may enhance binding affinity and selectivity towards particular biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structural motifs have been documented to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance, compounds with similar structures have shown efficacy in reducing inflammation in models of autoimmune diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzothiazole- and imidazole-derived molecules. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Substituent Effects : The target compound’s 6-chloro-4-methylbenzo[d]thiazole enhances lipophilicity and metabolic stability compared to nitro-substituted analogs (e.g., 724757-73-7), which may exhibit higher reactivity but lower stability .
- Pharmacophore Diversity : Unlike imidazole-acetamide derivatives (923138-88-9), the target compound’s thiophene carboxamide and extended propyl chain likely improve binding to hydrophobic enzyme pockets .
- Synthetic Complexity : The use of NCS in the target’s synthesis introduces regioselective chlorination, contrasting with morpholine-based alkylation in 896346-47-7, which requires milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
